molecular formula C9H8BrClOS B2832408 1-[(1R,2R)-2-(5-Bromothiophen-3-yl)cyclopropyl]-2-chloroethanone CAS No. 2470280-31-8

1-[(1R,2R)-2-(5-Bromothiophen-3-yl)cyclopropyl]-2-chloroethanone

Cat. No.: B2832408
CAS No.: 2470280-31-8
M. Wt: 279.58
InChI Key: JZMXJEKDYDOHFO-NKWVEPMBSA-N
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Description

1-[(1R,2R)-2-(5-Bromothiophen-3-yl)cyclopropyl]-2-chloroethanone is a synthetic organic compound characterized by its unique cyclopropyl and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1R,2R)-2-(5-Bromothiophen-3-yl)cyclopropyl]-2-chloroethanone typically involves the cyclopropanation of a suitable precursor followed by halogenation. One common method includes the reaction of 5-bromothiophene with a cyclopropylating agent under controlled conditions to form the cyclopropyl derivative. This intermediate is then subjected to chlorination to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully monitored to maintain the desired purity and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 1-[(1R,2R)-2-(5-Bromothiophen-3-yl)cyclopropyl]-2-chloroethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-[(1R,2R)-2-(5-Bromothiophen-3-yl)cyclopropyl]-2-chloroethanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(1R,2R)-2-(5-Bromothiophen-3-yl)cyclopropyl]-2-chloroethanone involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The cyclopropyl and thiophene moieties play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

  • 1-[(1R,2R)-2-(5-Bromothiophen-2-yl)cyclopropyl]methanamine hydrochloride
  • 1-[(1R,2R)-2-(5-Bromothiophen-3-yl)cyclopropyl]methanol

Comparison: 1-[(1R,2R)-2-(5-Bromothiophen-3-yl)cyclopropyl]-2-chloroethanone is unique due to its specific substitution pattern and the presence of both a cyclopropyl and a thiophene ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

1-[(1R,2R)-2-(5-bromothiophen-3-yl)cyclopropyl]-2-chloroethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrClOS/c10-9-1-5(4-13-9)6-2-7(6)8(12)3-11/h1,4,6-7H,2-3H2/t6-,7+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZMXJEKDYDOHFO-NKWVEPMBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)CCl)C2=CSC(=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1C(=O)CCl)C2=CSC(=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrClOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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